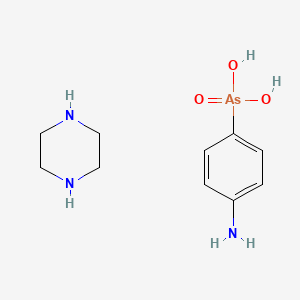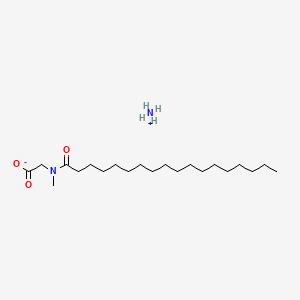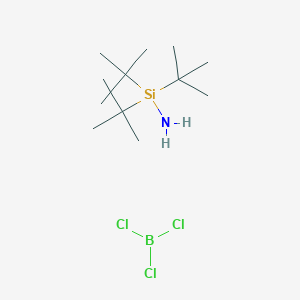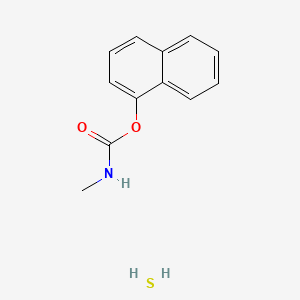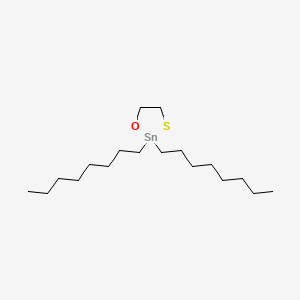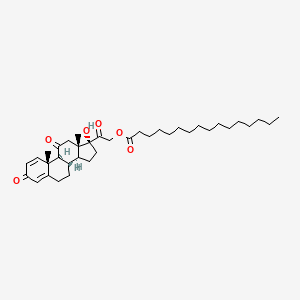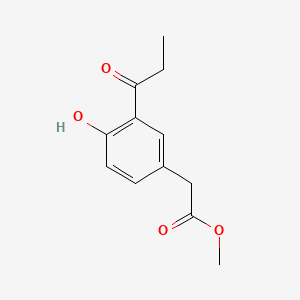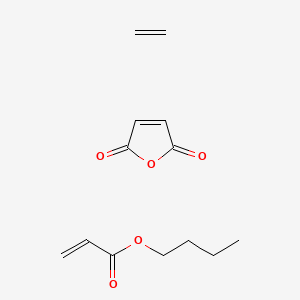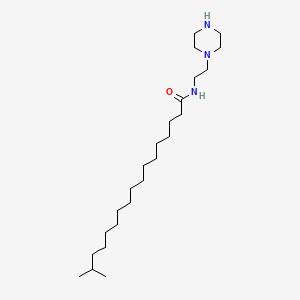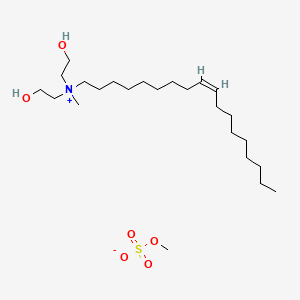![molecular formula C13H20O4Si B12674100 [4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane CAS No. 83817-65-6](/img/structure/B12674100.png)
[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane is a chemical compound with the molecular formula C₁₃H₂₀O₄Si. It is known for its unique structure, which includes an allyl group, a methoxy group, and a phenoxy group attached to a dimethoxymethylsilane moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane typically involves the reaction of 4-allyl-2-methoxyphenol with dimethoxymethylsilane in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Catalyst: Common catalysts include acids or bases that facilitate the formation of the silane bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form simpler silane derivatives.
Substitution: The methoxy and phenoxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced silanes, and substituted phenoxy derivatives. These products are valuable intermediates in organic synthesis and material science .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable bonds with proteins and nucleic acids makes it a candidate for drug delivery systems and biomaterials .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to modify biological molecules can be harnessed for targeted drug delivery and diagnostic applications .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants. Its unique properties contribute to the development of high-performance materials with enhanced durability and functionality .
Wirkmechanismus
The mechanism of action of [4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of receptors by binding to their ligand-binding domains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-Allyl-2-methoxyphenoxy]trimethylsilane
- [4-Allyl-2-methoxyphenoxy]triethoxysilane
- [4-Allyl-2-methoxyphenoxy]triisopropoxysilane
Uniqueness
Compared to similar compounds, [4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane is unique due to its dimethoxymethylsilane moiety, which imparts distinct reactivity and stability. This uniqueness makes it a valuable compound for specific applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
83817-65-6 |
|---|---|
Molekularformel |
C13H20O4Si |
Molekulargewicht |
268.38 g/mol |
IUPAC-Name |
dimethoxy-(2-methoxy-4-prop-2-enylphenoxy)-methylsilane |
InChI |
InChI=1S/C13H20O4Si/c1-6-7-11-8-9-12(13(10-11)14-2)17-18(5,15-3)16-4/h6,8-10H,1,7H2,2-5H3 |
InChI-Schlüssel |
XVWKAJPKSDYKDT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC=C)O[Si](C)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


